1-(3-Chloropyrazin-2-yl)piperidin-4-amine
Overview
Description
1-(3-Chloropyrazin-2-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It’s a light yellow to yellow powder or crystals or liquid . This compound is of particular interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis
The molecular formula of 1-(3-Chloropyrazin-2-yl)piperidin-4-amine is C9H13ClN4. The geometrical parameters and energies can be obtained from Density functional theory (DFT) B3LYP (6-31G (d, p)) basis set calculations .Chemical Reactions Analysis
The chemical reactions of piperidone derivatives have been studied extensively. These compounds possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. activities .Scientific Research Applications
Design and Synthesis of Analgesic Agents
A study by Aggarwal et al. (2020) highlights the synthesis of derivatives like 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their transformation into cyclic 2° amine derivatives, including piperidine, to evaluate their analgesic activity. This research demonstrates the compound's utility in creating new analgesic agents with moderate to good efficacy in vivo against pain models in mice (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Antiviral and Antifungal Applications
Li et al. (2015) synthesized a compound incorporating the 3-chloropyrazinyl motif and piperidine, showing good antifungal and antiviral activities against tobacco mosaic virus. The study emphasizes the potential of these derivatives in developing new treatments for viral and fungal infections (Li et al., 2015).
Solid-phase Synthesis for Drug Discovery
Research by Kim et al. (2012) on solid-phase synthesis of novel derivatives, including the piperidine motif, underscores the method's efficiency in generating large libraries of drug-like molecules. This technique offers a platform for rapid screening and optimization of pharmacologically active compounds (Kim, Gong, Lee, & Seo, 2012).
Structural and Molecular Investigations
Shawish et al. (2021) focused on synthesizing new s-triazine derivatives that incorporate pyrazole/piperidine/aniline moieties, supported by X-ray crystallography and DFT calculations. Their work provides insights into the molecular structure and intermolecular interactions, highlighting the compounds' potential for further pharmaceutical application (Shawish et al., 2021).
Potential Obesity Treatment
Kalgutkar et al. (2007) explored the genotoxicity of a novel 5-HT2C receptor agonist for obesity treatment, incorporating the piperazinylpyrazine structure. Their findings on the compound's bioactivation and DNA binding provide crucial information for assessing the safety profile of new therapeutic agents (Kalgutkar et al., 2007).
properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOLAGXVIILYII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyrazin-2-yl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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